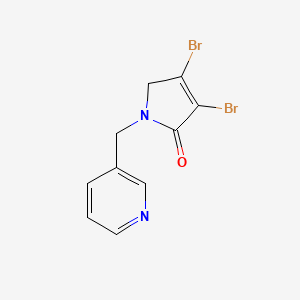
3,4-Dibromo-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound that features a pyrrole ring substituted with bromine atoms and a pyridinylmethyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves the bromination of a pyrrole precursor followed by the introduction of the pyridinylmethyl group. Common reagents for bromination include bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The pyridinylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the bromine atoms or the pyridinylmethyl group, potentially yielding debrominated or reduced analogs.
Substitution: The bromine atoms on the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted pyrrole derivatives and oxidized or reduced forms of the original compound.
Scientific Research Applications
3,4-Dibromo-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one would depend on its specific interactions with biological targets. It may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one: Similar structure with chlorine atoms instead of bromine.
3,4-Dibromo-1-(phenylmethyl)-1H-pyrrol-2(5H)-one: Similar structure with a phenylmethyl group instead of a pyridinylmethyl group.
Uniqueness
The presence of bromine atoms and the pyridinylmethyl group in 3,4-Dibromo-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one may confer unique chemical reactivity and biological activity compared to its analogs. These differences can be exploited in the design of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C10H8Br2N2O |
|---|---|
Molecular Weight |
331.99 g/mol |
IUPAC Name |
3,4-dibromo-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H8Br2N2O/c11-8-6-14(10(15)9(8)12)5-7-2-1-3-13-4-7/h1-4H,5-6H2 |
InChI Key |
CNGAPEMPEAHVBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)N1CC2=CN=CC=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















